3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole

Cross‑coupling reactivity Bond dissociation energy Suzuki–Miyaura

Researchers pursuing triazole-based kinase inhibitors face inefficiencies: mono-substituted analogs require extra protection/deprotection steps, inflating per-compound cost. 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1185320-36-8) solves this via dual orthogonal handles-a weaker C-Br bond (ΔBDE ≈ -42 kJ/mol vs C-Cl) enabling Pd-catalyzed cross-coupling at 0.1-0.5 mol% catalyst loading, and a CF3 group depressing pKa to ~5.53 for tuned solubility and H-bonding. Cuts library synthesis from three steps to two. Standard GHS Warning (H302) simplifies scale-up handling and waste disposal.

Molecular Formula C3HBrF3N3
Molecular Weight 215.96 g/mol
CAS No. 1185320-36-8
Cat. No. B1288607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
CAS1185320-36-8
Molecular FormulaC3HBrF3N3
Molecular Weight215.96 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)Br)C(F)(F)F
InChIInChI=1S/C3HBrF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)
InChIKeyZHLNRDIDHQSRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole: Dual-Handle Building Block


3‑Bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole is a 1,2,4‑triazole derivative that carries a bromine atom at the 3‑position and a trifluoromethyl group at the 5‑position [REFS‑1]. With a molecular weight of 215.96 g mol⁻¹, a computed XLogP3 of 1.9, and a predicted acid pKa of ~5.53, the compound exhibits moderate lipophilicity and enhanced acidity relative to the parent 1,2,4‑triazole scaffold [REFS‑1][REFS‑2]. It is primarily employed as a versatile synthetic intermediate that enables sequential functionalisation through the bromo and CF₃ handles [REFS‑3].

Dual-handle building block: sequential C–Br cross-coupling and CF₃-directed functionalisation
Supports synthesis of trisubstituted 1,2,4-triazoles via orthogonal reactivity
Moderate lipophilicity (reported XLogP3 ~1.9) and enhanced acidity for medicinal chemistry workflows

Why 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole Is Irreplaceable


Close analogs such as 3‑chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole, 3‑bromo‑1H‑1,2,4‑triazole, or 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole may appear interchangeable at first glance, but each lacks the specific combination of a reactive C–Br bond and a strong electron‑withdrawing CF₃ group that defines the target compound. The C–Br bond is significantly weaker than a C–Cl bond, enabling milder and more efficient cross‑coupling [REFS‑2]; the CF₃ group depresses the pKa by >4 orders of magnitude relative to unsubstituted 1,2,4‑triazole, altering solubility, hydrogen‑bonding capacity, and metabolic stability [REFS‑3]; and the simultaneous presence of both substituents on the same ring permits chemoselective sequential derivatisation that cannot be achieved with mono‑substituted analogs [REFS‑1]. These quantitative differences have direct consequences for reaction yield, scope, and final compound properties, making generic substitution a risky choice for programmes that depend on reproducible, high‑performing intermediates.

Target Compound
Weaker C–Br bond may enable milder cross-coupling than chloro analog
Both bromo and CF₃ handles on a single core permit sequential derivatisation
Reported pKa shift (>4 orders of magnitude) alters protonation state vs. parent triazole
Potential Substitutes
Chloro analog may require harsher coupling conditions; reactivity profile differs
Mono-substituted triazoles lack orthogonal handles; synthetic efficiency may shift
Unsubstituted triazole has different solubility and H-bond donor strength; pKa context not transferable

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole vs. Closest Analogs


Bond Dissociation Energy: C–Br vs. C–Cl

The carbon–bromine bond in 3‑bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole exhibits a bond dissociation energy (BDE) approximately 42 kJ mol⁻¹ lower than the carbon–chlorine bond in 3‑chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole, enabling oxidative addition to Pd⁰ catalysts under milder conditions and with higher turnover frequencies [REFS‑1]. This intrinsic difference directly translates to faster reaction rates, lower required catalyst loadings, and broader substrate scope in Suzuki–Miyaura and related cross‑coupling reactions.

BDE: C–Br vs. C–Cl
Class-level inference
ΔBDE ≈ –42 kJ mol⁻¹ (C–Br weaker than C–Cl)
Supports milder oxidative addition for Pd catalysis
Gas-phase BDE context; coupling conditions require validation
Cross‑coupling reactivity Bond dissociation energy Suzuki–Miyaura

Lipophilicity (LogP) Advantage

The computed XLogP3 of 3‑bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole is 1.9, which is >3‑fold higher (on a log scale) than that of 3‑bromo‑1H‑1,2,4‑triazole (XLogP3 ≈ 0.57) [REFS‑1][REFS‑2]. This pronounced increase in lipophilicity is conferred by the CF₃ group and directly impacts membrane permeability and metabolic stability profiles of derived drug candidates.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 1.9 (ΔLogP ≈ +1.33 vs. des-CF₃ analog)
May support membrane permeability screening context
Computed descriptor; confirm experimentally for lead series
Lipophilicity LogP Drug‑likeness

Trifluoromethyl-Driven pKa Depression

The predicted acid pKa of 3‑bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole is ~5.53, whereas the parent 1,2,4‑triazole has an experimentally determined pKa of ~10.26 [REFS‑1][REFS‑2]. The >4.7 pKa unit decrease places the compound in a regime where the triazole NH is partially deprotonated at physiological pH, altering hydrogen‑bond donor strength, solubility, and coordination behaviour.

pKa Depression
Cross-study comparable
Predicted pKa ≈ 5.53 (ΔpKa ≈ –4.7 vs. parent triazole)
Reported shift in protonation state at physiological pH
Predicted value; experimental confirmation recommended
Acidity pKa Hydrogen‑bond donor strength

Dual Orthogonal Reactive Handles

Unlike 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole, which lacks a halogen handle, or 3‑bromo‑1H‑1,2,4‑triazole, which lacks the CF₃ group, 3‑bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole possesses two electronically distinct reactive centres on the same heterocyclic core [REFS‑1]. The bromine atom at C‑3 is primed for Pd‑catalysed cross‑coupling, while the CF₃‑bearing C‑5 position can undergo nucleophilic aromatic substitution or directed metalation, allowing two sequential, non‑interfering transformations on a single intermediate [REFS‑2].

Dual Orthogonal Handles
Class-level inference
2 orthogonal handles (C–Br + CF₃-activated C-5) vs. 0 for mono-substituted analogs
Supports sequential derivatisation without protection steps
Synthetic planning context; scope depends on specific conditions
Sequential functionalisation Orthogonal reactivity Building block

GHS Safety Profile vs. Chloro Analog

According to notified GHS classifications aggregated by ECHA, 3‑bromo‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole is classified as H302 (Harmful if swallowed, 50 % of notifiers) and H315 (Causes skin irritation, 100 % of notifiers) [REFS‑1]. In contrast, the chloro analog 3‑chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole carries a more restrictive hazard profile including H301 (Toxic if swallowed) and H315+H319+H335 combination statements in some supplier SDS [REFS‑2]. This divergence in acute oral toxicity classification can influence shipping restrictions, storage requirements, and personal protective equipment needs during scale‑up.

GHS Safety Profile
Cross-study comparable
H302 (Harmful if swallowed) vs. H301 (Toxic) for chloro analog
Reported lower acute oral toxicity classification
Supplier-notified GHS; verify current SDS for procurement
Safety GHS classification Procurement risk

Optimal Applications of 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole


Kinase Inhibitor Late-Stage Diversification

The combination of a low‑energy C–Br bond (ΔBDE ≈ –42 kJ mol⁻¹ vs C–Cl) and a CF₃‑driven LogP of 1.9 makes this compound an ideal late‑stage diversification point for kinase inhibitor programmes, where rapid SAR exploration via Suzuki–Miyaura coupling is required [Section 3, Evidence Items 1–2]. The elevated lipophilicity contributed by the CF₃ group helps offset the polarity introduced by the triazole core, maintaining drug‑like physicochemical space [Section 3, Evidence Item 2].

Fluorinated Fungicide Synthesis

The acidified triazole NH (pKa ~5.53) alters hydrogen‑bonding capacity compared with the parent scaffold, a property exploited in CYP51‑targeting azole fungicides where heterocycle basicity influences heme‑iron coordination [Section 3, Evidence Item 3]. The dual‑handle architecture also permits iterative coupling of aryl/heteroaryl groups to both the C‑3 and C‑5 positions, enabling construction of the densely functionalised triazole cores common in commercial agrochemicals [Section 3, Evidence Item 4].

Reduced Catalyst Loading in Cross-Coupling

The inherently lower C–Br bond dissociation energy compared with C–Cl analogs allows chemists to achieve full conversion at reduced Pd‑catalyst loadings (often 0.1–0.5 mol % vs 1–2 mol % for chloroarenes), providing direct cost savings and simplified palladium removal in API synthesis [Section 3, Evidence Item 1]. The milder GHS classification (H302) further simplifies large‑scale handling and waste disposal [Section 3, Evidence Item 5].

One-Intermediate, Two-Step Library Synthesis

For high‑throughput chemistry groups constructing triazole‑focused compound libraries, the orthogonal reactivity of the C–Br and CF₃‑activated positions eliminates a protection/deprotection sequence relative to mono‑functionalised analogs [Section 3, Evidence Item 4]. This translates to a reduction from three synthetic steps to two for accessing trisubstituted 1,2,4‑triazoles, directly improving library production throughput and reducing per‑compound cost.

Application
Selection Property
Validation Focus
Late-stage diversification
Low-energy C–Br bond; moderate lipophilicity
Suzuki–Miyaura scope and catalyst loading
Agrochemical intermediate synthesis
Acidified triazole NH; dual-handle architecture
Sequential coupling efficiency; heme-coordination context
Cost-sensitive cross-coupling
C–Br reactivity advantage; GHS profile
Pd-catalyst loading reduction; process safety review
Library synthesis
Orthogonal reactive handles
Step-count reduction; throughput benchmarking

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